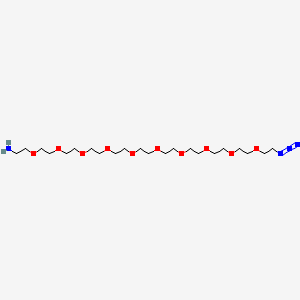
乙酰乙酰苯胺
概述
描述
Acetoacetanilide is an organic compound with the chemical formula CH₃C(O)CH₂C(O)NHC₆H₅. It is the acetoacetamide derivative of aniline and appears as a white solid that is poorly soluble in water .
科学研究应用
Acetoacetanilide has a wide range of applications in scientific research:
作用机制
Target of Action
Acetoacetanilide is an organic compound with the formula CH3C(O)CH2C(O)NHC6H5 . It is the acetoacetamide derivative of aniline . .
Mode of Action
Acetoacetanilide undergoes a condensation reaction with o-phenylenediamine to afford a Schiff base . It is also involved in the formation of a structurally novel bicyclic product in a high yield . The structure of this compound has been confirmed by X-ray crystallography .
Biochemical Pathways
Acetoacetanilide is involved in the production of organic pigments called arylide yellows . It is used in the production of these pigments through a process known as "azo coupling" . .
Pharmacokinetics
It is known that acetoacetanilide is a white solid that is poorly soluble in water , which could impact its bioavailability.
Result of Action
It is known that acetoacetanilide is used in the production of organic pigments called arylide yellows , indicating its role in pigment synthesis.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Acetoacetanilide. For instance, the high concentrations of salt and refractory toxic organics in industrial wastewater can restrict the biological treatment efficiency and functional stability of Acetoacetanilide . Additionally, Acetoacetanilide-functionalized Fe3O4 nanoparticles have been developed for the removal of Pb2+ ions from different charged wastewaters .
生化分析
Biochemical Properties
Acetoacetanilide plays a significant role in biochemical reactions due to its unique structure, which includes both keto and amide functional groups. These groups allow acetoacetanilide to participate in various biochemical interactions, particularly hydrogen bonding. Acetoacetanilide interacts with enzymes and proteins through hydrogen bonds, which can influence the stability and reactivity of these biomolecules . For instance, the keto group can form hydrogen bonds with the amino groups of proteins, while the amide group can interact with the carbonyl groups of enzymes .
Cellular Effects
Acetoacetanilide has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In particular, acetoacetanilide can modulate the activity of certain enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and the overall metabolic flux . Additionally, acetoacetanilide has been observed to have cytotoxic effects on certain cancer cell lines, indicating its potential as an anti-tumor agent .
Molecular Mechanism
The molecular mechanism of acetoacetanilide involves its interaction with biomolecules through hydrogen bonding and other non-covalent interactions. Acetoacetanilide can bind to the active sites of enzymes, either inhibiting or activating their activity . This binding can lead to changes in the conformation of the enzyme, affecting its function and the overall biochemical pathway it is involved in . Additionally, acetoacetanilide can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of acetoacetanilide can change over time due to its stability and degradation. Acetoacetanilide is relatively stable under standard laboratory conditions, but it can degrade over time, particularly when exposed to light and heat . Long-term studies have shown that acetoacetanilide can have lasting effects on cellular function, including changes in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of acetoacetanilide vary with different dosages in animal models. At low doses, acetoacetanilide has minimal toxic effects and can modulate metabolic pathways without causing significant harm . At high doses, acetoacetanilide can cause toxic effects, including changes in hematological parameters and morphological effects in the liver, spleen, and kidneys . These toxic effects are dose-dependent and can be observed at dosages above a certain threshold .
Metabolic Pathways
Acetoacetanilide is involved in several metabolic pathways, including those related to the metabolism of aromatic amines . It is metabolized through acetylation and N-hydroxylation, leading to the formation of various metabolites that can influence cellular function . These metabolic pathways are important for the clearance of acetoacetanilide from the body and can affect the overall toxicity of the compound .
Transport and Distribution
Within cells and tissues, acetoacetanilide is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the localization and accumulation of acetoacetanilide in specific cellular compartments . For example, acetoacetanilide can bind to plasma proteins, affecting its distribution in the bloodstream and its availability to target tissues .
Subcellular Localization
Acetoacetanilide is localized in various subcellular compartments, including the cytoplasm and the nucleus . Its activity and function can be influenced by its subcellular localization, as it can interact with different biomolecules in these compartments . For instance, acetoacetanilide can interact with nuclear proteins involved in gene regulation, affecting gene expression and cellular function .
准备方法
Synthetic Routes and Reaction Conditions: Acetoacetanilide is typically prepared by the acetoacetylation of aniline using diketene . The reaction involves the following steps:
- Aniline is reacted with diketene in an organic solvent under anaerobic conditions.
- The reaction mixture is maintained at a specific temperature to ensure complete reaction.
- The product is then purified through recrystallization .
Industrial Production Methods: In industrial settings, acetoacetanilide is produced by reacting aniline with diketene in the presence of an acid catalyst. The reaction is carried out in a controlled environment to ensure high yield and purity of the product .
化学反应分析
Types of Reactions: Acetoacetanilide undergoes various chemical reactions, including:
Azo Coupling: Acetoacetanilide can be coupled with diazonium salts to form azo compounds, which are used as dyes.
Dehydration: In the presence of sulfuric acid, acetoacetanilide dehydrates to form 4-methyl-2-quinolone.
Common Reagents and Conditions:
Diazonium Salts: Used in azo coupling reactions.
Sulfuric Acid: Used in dehydration reactions.
Major Products:
Azo Compounds: Formed through azo coupling.
4-Methyl-2-quinolone: Formed through dehydration.
相似化合物的比较
Acetanilide: An N-acetylated derivative of aniline, used as an inhibitor of hydrogen peroxide decomposition.
Ethyl Acetoacetate: Used in the synthesis of acetoacetanilide.
4-Methylcarbostyril: Formed from the dehydration of acetoacetanilide.
Uniqueness: Acetoacetanilide is unique due to its ability to form a wide range of derivatives, particularly azo compounds and Schiff bases. Its structure allows for various chemical modifications, making it a versatile compound in organic synthesis .
属性
IUPAC Name |
3-oxo-N-phenylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-8(12)7-10(13)11-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRDKSSFIWVSNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Record name | ACETOACETANILIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19704 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0024397 | |
| Record name | Acetoacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0024397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Acetoacetanilide is a white crystalline solid. (NTP, 1992), Dry Powder, White solid; [Hawley] White, odorless crystalline powder; [Alfa Aesar MSDS] | |
| Record name | ACETOACETANILIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19704 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Butanamide, 3-oxo-N-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetoacetanilide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3413 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
Decomposes (NTP, 1992), BOILING POINT: DECOMPOSES | |
| Record name | ACETOACETANILIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19704 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ACETOACETANILIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2669 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
325 °F (NTP, 1992), 162.7 °C, 365 °F; 185 °C (OPEN CUP) | |
| Record name | ACETOACETANILIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19704 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Acetoacetanilide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3413 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ACETOACETANILIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2669 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), SLIGHTLY SOL IN WATER; SOL IN ALC, CHLOROFORM, ETHER, HOT BENZENE, ACID, HOT PETROLEUM ETHER, ALKALI HYDROXIDE SOLN /KETO FORM/, SOL IN ALKALI, Soluble in oxygenated and chlorinated solvents. | |
| Record name | ACETOACETANILIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19704 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ACETOACETANILIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2669 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.26 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.26 g/ml at 20 °C | |
| Record name | ACETOACETANILIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19704 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ACETOACETANILIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2669 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.01 mmHg at 68 °F (NTP, 1992), 0.01 [mmHg], 5.2X10-5 mm Hg at 25 °C | |
| Record name | ACETOACETANILIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19704 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Acetoacetanilide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3413 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ACETOACETANILIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2669 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WHITE CRYSTALLINE SOLID, PLATES OR NEEDLES FROM BENZENE OR PETROLEUM ETHER | |
CAS No. |
102-01-2, 86349-51-1 | |
| Record name | ACETOACETANILIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19704 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Acetoacetanilide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetoacetanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanamide, 3-oxo-N-phenyl-, labeled with carbon-14 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086349511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ACETOACETANILIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2656 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanamide, 3-oxo-N-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetoacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0024397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetoacetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.725 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACETOACETANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W35JB9PY3X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ACETOACETANILIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2669 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
187 °F (NTP, 1992), 86 °C, GIVES VIOLET COLOR WITH FERRIC CHLORIDE; MELTING POINT: 85 °C /KETO FORM/ | |
| Record name | ACETOACETANILIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19704 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ACETOACETANILIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2669 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Acetoacetanilide (C10H11NO2) has a molecular weight of 177.20 g/mol. []
A: Acetoacetanilide has been extensively studied using various spectroscopic techniques. Infrared (IR) spectroscopy reveals characteristic peaks corresponding to carbonyl (C=O) and amine (N-H) groups, providing insights into its tautomeric forms and hydrogen bonding patterns. [, ] Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H NMR, provides detailed information about the hydrogen atom environments within the molecule, aiding in structural elucidation and isomer identification. [, ] UV-Vis spectroscopy is employed to analyze the electronic transitions within the molecule, revealing information about its conjugated system and potential for use as a pigment. [] These spectroscopic methods are crucial for characterizing Acetoacetanilide and its derivatives.
A: The crystal structure of Acetoacetanilide plays a significant role in its properties. It can adopt either a planar conformation stabilized by intramolecular hydrogen bonding or a twisted structure featuring intermolecular hydrogen bonding, depending on the position of substituents on the aromatic ring. [, ] This structural variation influences its melting point, solubility, and stability. For example, acetoacetanilide compounds prepared under anaerobic conditions exhibit higher melting points, indicating enhanced stability. []
A: Acetoacetanilide and its derivatives are incorporated into materials like Poly Methyl Methacrelate (PMMA) to modify its optical properties. [] The incorporation of Acetoacetanilide crystals into the polymer matrix leads to changes in the optical absorption band edge, suggesting a shift in the band gap due to crystal size effects. []
A: Acetoacetanilide acts as a valuable reagent in organic synthesis due to its versatile reactivity. For instance, it can be trilithiated with lithium diisopropylamide and subsequently condensed with various electrophiles like aromatic esters, leading to the formation of diverse heterocyclic compounds like pyranones. [, ] This synthetic strategy highlights the potential of Acetoacetanilide in constructing complex molecules. Furthermore, it serves as a masked isocyanate, enabling the facile synthesis of unsymmetrically substituted ureas through reactions with various amines. [] This methodology underscores the utility of Acetoacetanilide in generating valuable building blocks for pharmaceuticals and other applications.
A: Acetoacetanilide, when reacted with triphenylphosphine and dialkyl acetylenedicarboxylates, forms dialkyl 2-(acetoacetanilide-2-yl)-3-(triphenylphosphoranilidene)-butandioates. These intermediates then undergo an intramolecular Wittig reaction to yield 2-methyl-3-(N-phenylcarbonyl)-1,4-dialkoxycarbonylcyclobutenes. [] This specific reaction pathway exemplifies the use of Acetoacetanilide in generating complex cyclic structures.
A: Computational methods, like Austin Model 1 (AM1), are employed to optimize the geometry of Acetoacetanilide and its derivatives. [] These calculations provide valuable insights into the preferred conformations of these molecules in the gas phase and can be further used to understand their interactions in the solid state. [] Additionally, Quantitative structure-activity relationship (QSAR) studies have been performed on Acetoacetanilide derivatives, particularly those exhibiting chemical hybridizing agent (CHA) activity in wheat. [] These studies provide insights into the key structural features influencing their biological activity, paving the way for the design of more potent and selective CHAs.
A: Studies on N-acylaniline derivatives, including acetoacetanilides, have demonstrated the impact of structural modifications on their activity as chemical hybridizing agents (CHAs) in wheat. [] For example, the introduction of electronegative substituents, such as fluorine or bromine, at the para position of the aromatic ring significantly enhances CHA activity. [] This structure-activity relationship highlights the importance of electronic effects in modulating the biological activity of Acetoacetanilide derivatives.
A: Acetoacetanilide derivatives, specifically monoazoacetoacetanilides, known as Hansa Yellows, have a long history as pigments. [] These pigments, introduced in the early twentieth century, were prized for their bright yellow hues and good lightfastness. [] They found widespread use in decorative paints and some printing inks. [] This highlights the versatility of Acetoacetanilide derivatives in diverse applications.
A: Acetoacetanilide continues to be a subject of research in various fields. For instance, it serves as a precursor for synthesizing new Schiff base ligands, which are then complexed with transition metals like copper(II), nickel(II), cobalt(II), and zinc(II). [] These complexes are being investigated for their potential applications in areas like catalysis and medicinal chemistry. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-[2-(2-Azidoethoxy)ethoxy]ethanol](/img/structure/B1666427.png)





